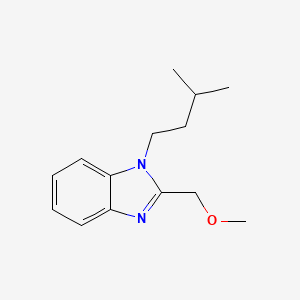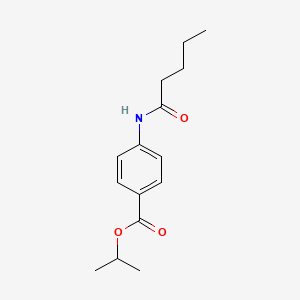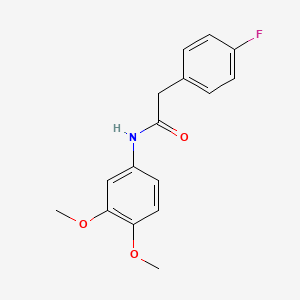![molecular formula C18H16N2O2S B5761897 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as BPT or compound 1. The synthesis of this compound is complex, and its mechanism of action is not yet fully understood. However, recent research has revealed its potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and division. Additionally, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in the body. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide in lab experiments is its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for drug development. Additionally, it has been shown to have low toxicity in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Future Directions
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Synthesis Methods
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a multi-step process that involves the use of several reagents. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. The second step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile to form 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid. The final step involves the reaction of 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid with thionyl chloride to form 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide.
Scientific Research Applications
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide has been the subject of scientific research due to its potential therapeutic applications. Recent studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. Additionally, it has been shown to reduce inflammation and oxidative stress in the body.
properties
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQCQZGZHRPSY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)